molecular formula C₁₂H₂₀N₄O₃S B023202 Desmethyl Ranitidine CAS No. 66357-25-3

Desmethyl Ranitidine

Cat. No.: B023202
CAS No.: 66357-25-3
M. Wt: 300.38 g/mol
InChI Key: WZLBVRXZNDXPPW-UHFFFAOYSA-N
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Description

Desmethyl Ranitidine is a derivative of Ranitidine, a well-known histamine H2-receptor antagonist. It is primarily used to prevent and treat gastric-acid associated conditions, including ulcers, due to its ability to decrease gastric acid secretion. The empirical formula of this compound is C12H20N4O3S.

Mechanism of Action

Target of Action

Desmethyl Ranitidine, a metabolite of Ranitidine , primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

This compound acts as a competitive inhibitor of histamine at the H2 receptors . By binding to these receptors, it prevents histamine from activating them, thereby inhibiting the secretion of gastric acid . This results in a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H2 receptors, this compound reduces the production of gastric acid, thereby affecting the overall process of digestion .

Pharmacokinetics

It is known that ranitidine, the parent compound, is rapidly absorbed following oral administration . Other metabolites of Ranitidine include S-oxide and this compound, with the former being the major metabolite

Result of Action

The primary molecular effect of this compound’s action is the reduction of gastric acid secretion . This can lead to relief from conditions associated with excess gastric acid, such as ulcers and gastroesophageal reflux disease (GERD) . On a cellular level, this compound’s action results in a decrease in the activity of parietal cells, the cells responsible for gastric acid secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrosamines or their precursors in any component of the finished dosage form can potentially affect the action of this compound . Furthermore, conditions such as temperature and humidity can influence the stability of this compound, as evidenced by the increase in NDMA levels in Ranitidine powder and tablets subjected to accelerated conditions .

Biochemical Analysis

Biochemical Properties

Desmethyl Ranitidine interacts with various enzymes and proteins in the body. It is a product of the metabolic breakdown of Ranitidine, involving enzymes such as Cytochrome P450 dependent enzymes . The nature of these interactions is primarily inhibitory, as this compound, like Ranitidine, acts as an antagonist to histamine H2 receptors.

Cellular Effects

This compound affects various types of cells, primarily those in the gastric system. It influences cell function by reducing the production of gastric acid, thereby affecting the overall process of digestion. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to histamine H2 receptors, blocking the action of histamine and thereby reducing the production of stomach acid . This can lead to changes in gene expression related to acid production and secretion.

Temporal Effects in Laboratory Settings

Over time, possible degradation effects can occur when Ranitidine, from which this compound is derived, is stored or analyzed at high temperatures, resulting in the subsequent formation of N-Nitrosodimethylamine (NDMA)

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of Ranitidine. The metabolic activation of Ranitidine to this compound is believed to involve several steps initiated by hydroxylation of α-carbon followed by spontaneous loss of an aldehyde or forming a nitrosamide .

Transport and Distribution

It is known that Ranitidine and its metabolites, including this compound, are excreted in urine , suggesting that they are distributed in the body’s fluid compartments.

Subcellular Localization

Given that it is a metabolite of Ranitidine, it is likely to be found in the same subcellular compartments as Ranitidine, primarily in the cytoplasm where it can interact with histamine H2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ranitidine involves complex chemical reactions. One of the primary methods includes the reduction of Ranitidine using specific reagents and conditions. The rate of reaction is influenced by factors such as heat, humidity, and the crystal morphology.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Desmethyl Ranitidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Substitution reactions can occur at the furan ring or the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-oxide and S-oxide derivatives.

Scientific Research Applications

Desmethyl Ranitidine has several scientific research applications, including:

    Chemistry: It is used in the development of sensitive and robust methods for the quantification of nitrosamine impurities in pharmaceutical products.

    Biology: It serves as a model compound for studying the metabolism and degradation of histamine H2-receptor antagonists.

    Medicine: this compound is used in the risk assessment of nitrosamines or their precursors that may be present in pharmaceutical formulations.

    Industry: It is employed in the development of control strategies to maintain nitrosamines below acceptable intake levels in drug products.

Comparison with Similar Compounds

    Ranitidine: The parent compound, also a histamine H2-receptor antagonist.

    Ranitidine N-oxide: An oxidized derivative of Ranitidine.

    Ranitidine S-oxide: Another oxidized derivative of Ranitidine.

Uniqueness: Desmethyl Ranitidine is unique due to its specific structural modifications, which result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Ranitidine .

Biological Activity

Desmethyl ranitidine, a metabolite of the widely known H2-receptor antagonist ranitidine, has garnered attention due to its biological activity and implications in pharmacology and toxicology. This article explores its biological effects, pharmacokinetics, and potential health implications based on diverse research findings.

Overview of this compound

This compound is produced through the metabolism of ranitidine, primarily in the liver. It is characterized by the absence of a methyl group on the nitrogen atom of ranitidine's dimethylamino side chain. While ranitidine effectively inhibits gastric acid secretion by blocking H2 receptors, this compound's biological activity and clinical significance are less well-defined.

Pharmacological Mechanism

This compound retains some pharmacological properties similar to its parent compound, primarily acting as an antagonist at histamine H2 receptors. However, its potency and efficacy compared to ranitidine may differ significantly. Research indicates that this compound has a lower affinity for H2 receptors than ranitidine itself, which may influence its therapeutic effectiveness in acid-related disorders .

Table 1: Comparison of Ranitidine and this compound Binding Affinity

CompoundBinding Affinity (pA2)Mechanism of Action
Ranitidine7.2H2 receptor antagonist
This compoundLower than RanitidineReduced H2 receptor antagonism

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. It is primarily excreted via the kidneys, with renal clearance rates showing significant variability among individuals. In a study involving healthy volunteers, the elimination half-life of ranitidine ranged from 110 to 246 minutes, suggesting that this compound may have a similar or slightly altered pharmacokinetic profile .

Case Studies and Clinical Trials

  • Gastroesophageal Reflux Disease (GERD) : Clinical trials have shown that patients treated with ranitidine experience relief from GERD symptoms more effectively than those receiving placebo. While this compound's direct impact on GERD remains under-researched, it is presumed to contribute to the overall efficacy observed with ranitidine treatment due to its metabolic presence .
  • Ulcer Healing : Studies indicate that patients with duodenal ulcers treated with ranitidine demonstrate higher healing rates compared to placebo groups. The role of this compound in this process is not fully understood but may involve synergistic effects with ranitidine .
  • Toxicological Concerns : Recent investigations have raised concerns regarding the formation of potentially carcinogenic nitrosamines from ranitidine and its metabolites under certain conditions. This compound has been implicated in these reactions, particularly when exposed to nitrites in acidic environments, leading to increased nitrosamine levels which are classified as probable human carcinogens .

Research Findings

Recent studies have focused on the metabolic pathways involving this compound and its potential health implications:

  • Metabolic Pathways : this compound is primarily formed through N-demethylation processes mediated by liver enzymes such as CYP450 isoforms. Understanding these pathways is crucial for assessing individual responses to therapy and potential drug interactions .
  • Health Risks : The presence of this compound in urine samples has been documented following administration of ranitidine, indicating systemic exposure. The long-term health implications of this exposure remain an area for further research, particularly concerning its potential role in carcinogenesis .

Properties

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLBVRXZNDXPPW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (0.9 g) and N-methyl-1-methylthio-2-nitro-etheneamine was heated at 100°-120° for 30 mins under water pump pressure. The residue was purified by column chromatography (silica/methanol: 0.88 ammonia) to give N-[2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine which was crystallised from acetonitrile m.p. 106°-108° (0.65 g).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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